1,3-Dichlorotetrafluoroacetone

Description

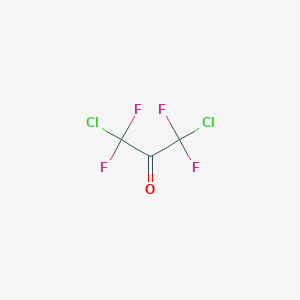

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-1,1,3,3-tetrafluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F4O/c4-2(6,7)1(10)3(5,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKKTXWUDLJYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073159 | |

| Record name | 2-Propanone, 1,3-dichloro-1,1,3,3-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1,3-Dichlorotetrafluoroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

127-21-9 | |

| Record name | 1,3-Dichlorotetrafluoroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichlorotetrafluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichlorotetrafluoroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,3-dichloro-1,1,3,3-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichlorotetrafluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dichlorotetrafluoroacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6M7M72K7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Dichlorotetrafluoroacetone chemical properties and reactivity

An In-Depth Technical Guide to 1,3-Dichlorotetrafluoroacetone: Properties, Reactivity, and Applications

Introduction

This compound (DCTFA), with the chemical formula C₃Cl₂F₄O, is a halogenated ketone that serves as a highly reactive and versatile building block in synthetic chemistry. Its structure, featuring a central carbonyl group flanked by two chlorodifluoromethyl moieties, imparts unique electronic properties that drive its reactivity. The strong electron-withdrawing nature of the halogen atoms renders the carbonyl carbon highly electrophilic, making it susceptible to a wide range of nucleophilic attacks. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of DCTFA for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

DCTFA is a colorless liquid under standard conditions. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dichloro-1,1,3,3-tetrafluoropropan-2-one | |

| Synonyms | DCTFA, Bis(chlorodifluoromethyl) ketone | |

| CAS Number | 127-21-9 | |

| Molecular Formula | C₃Cl₂F₄O | |

| Molecular Weight | 198.93 g/mol | |

| Appearance | Clear colorless liquid | |

| Boiling Point | 44 °C | |

| Density | 1.52 g/cm³ | |

| Refractive Index | 1.33 |

Spectroscopic Characterization

The spectroscopic data for DCTFA provide critical insights into its molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration. This band is typically found at a higher wavenumber than in non-halogenated ketones due to the inductive effect of the electronegative halogens. Data is available from sources such as the NIST WebBook and SpectraBase.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry reveals a molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine, fluorine, and CO groups. The isotopic signature of the two chlorine atoms is a key diagnostic feature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed analyses are sparse in readily available literature, ¹³C NMR would show a resonance for the carbonyl carbon significantly shifted downfield, in addition to the signal for the two equivalent -CF₂Cl carbons. ¹⁹F NMR spectroscopy is also a crucial tool for characterizing fluorinated compounds like DCTFA.

Chemical Reactivity and Mechanisms

The reactivity of DCTFA is dominated by the electrophilic nature of the carbonyl carbon and the presence of two potential leaving groups (chloride ions) on the α-carbons.

Reactivity at the Carbonyl Group

The carbonyl carbon in DCTFA is highly electron-deficient due to the potent inductive (-I) effect of the four fluorine and two chlorine atoms. This makes it an exceptionally strong electrophile, readily attacked by a wide array of nucleophiles. This reactivity is analogous to that of other perhalogenated ketones like hexafluoroacetone.

Caption: SN2 displacement of a chloride by a thiolate nucleophile.

Photochemistry

The photochemistry of DCTFA has been a subject of study. Upon excitation with UV light, it can undergo photodissociation. The primary process involves the cleavage of a carbon-chlorine bond to generate chlorodifluoromethyl radicals (•CF₂Cl). These highly reactive radical species can then participate in various subsequent reactions. Studies have investigated the behavior of both the excited singlet and triplet states of the molecule, revealing complex decomposition pathways.

Synthesis and Applications

While specific industrial synthesis routes for DCTFA are proprietary, general methods for producing halogenated ketones often involve the direct halogenation of a ketone precursor or the oxidation of a corresponding halogenated alcohol. For example, the non-fluorinated analog, 1,3-dichloroacetone, can be synthesized by the direct chlorination of acetone or the oxidation of 1,3-dichloro-2-propanol.

The unique reactivity of DCTFA makes it a valuable intermediate in organic synthesis, particularly for the introduction of fluorinated moieties into target molecules.

-

Pharmaceutical and Agrochemical Synthesis: Halogenated functional groups are prevalent in many active pharmaceutical ingredients and agrochemicals. The bifunctional nature of DCTFA allows for the construction of complex heterocyclic systems. Its non-fluorinated counterpart, 1,3-dichloroacetone, is a key intermediate in the synthesis of drugs like ciprofloxacin.

-

Cross-Linking Agent: Drawing parallels from 1,3-dichloroacetone's utility, DCTFA can be employed as a robust reagent for cross-linking biomolecules, such as in the formation of bicyclic peptides by bridging cysteine residues.

-

Building Block for Fluorinated Materials: The chlorodifluoromethyl groups can be further elaborated, making DCTFA a precursor for various fluorinated polymers and specialty materials.

Safety and Handling

This compound is a hazardous chemical and must be handled with stringent safety precautions.

-

Hazards: It is toxic if swallowed, inhaled, or absorbed through the skin. It is a strong irritant to the eyes and skin and can cause burns. Long-term exposure may affect the central nervous system.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including:

-

Chemical safety goggles and a face shield.

-

Solvent-resistant gloves (e.g., nitrile or neoprene).

-

A lab coat and closed-toe shoes.

-

In case of insufficient ventilation, use a certified respirator.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Caption: Workflow for the safe handling of this compound.

Illustrative Experimental Protocol

The following is a generalized, illustrative protocol for the reaction of DCTFA with a thiol, based on established procedures for similar bifunctional electrophiles.

Objective: Synthesis of a bis(alkylthio)tetrafluoroacetone derivative.

Materials:

-

This compound (DCTFA)

-

Thiol (e.g., Ethanethiol) (2.2 equivalents)

-

A non-nucleophilic base (e.g., Triethylamine) (2.5 equivalents)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: In the flask, dissolve the thiol (2.2 eq) and triethylamine (2.5 eq) in anhydrous THF under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Addition of DCTFA: Prepare a solution of DCTFA (1.0 eq) in a small amount of anhydrous THF and load it into the dropping funnel.

-

Reaction: Add the DCTFA solution dropwise to the stirred thiol/base mixture over 30 minutes, maintaining the temperature at 0 °C. The causality for the slow, cold addition is to control the exothermic reaction and minimize the formation of side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired bis(ethylthio)tetrafluoroacetone. The self-validating aspect of this protocol lies in the clear consumption of starting material and the appearance of a new, less polar spot on the TLC plate, which can be confirmed by spectroscopic analysis of the purified product.

References

- Hackett, P. A., & Phillips, D. (1972). Photochemistry of 1,3-Dichloro-tetrafluoroacetone. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 324-331.

- LookChem. (n.d.). Cas 534-07-6, 1,3-Dichloroacetone.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Lin, Q., et al. (2019). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega, 4(26), 21975–21982.

- Krisch, M. J., et al. (2007). Photodissociation pathways of 1,1-dichloroacetone. The Journal of Physical Chemistry A, 111(27), 5968–5980.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,3-Dichloroacetone: A Versatile Chemical Intermediate for Pharmaceutical and Organic Synthesis.

- Google Patents. (n.d.). WO2005097722A1 - Process for preparing 1,3-dichloroacetone.

An In-Depth Technical Guide to the Synthesis and Purification of 1,3-Dichlorotetrafluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and reliable method for the laboratory-scale synthesis and subsequent purification of 1,3-dichlorotetrafluoroacetone. The protocols detailed herein are designed to ensure both high purity of the final product and the safety of the operator. This document moves beyond a simple recitation of steps, offering insights into the underlying chemical principles and rationale for the selected methodologies.

Introduction

This compound, with the chemical formula C₃Cl₂F₄O, is a halogenated ketone of significant interest in various fields of chemical research and development.[1][2][3] Its unique electronic and steric properties, imparted by the presence of multiple fluorine and chlorine atoms, make it a valuable building block in the synthesis of novel organic molecules, including potential pharmaceutical candidates and advanced materials. The compound is also known by its synonyms, which include bis(chlorodifluoromethyl) ketone and sym-dichlorotetrafluoroacetone.[1][2][4] This guide will detail a practical synthetic route starting from a commercially available precursor, followed by a rigorous purification protocol to obtain high-purity this compound.

Key Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful synthesis, purification, and handling.

| Property | Value | Reference |

| Molecular Formula | C₃Cl₂F₄O | [1][2][3] |

| Molecular Weight | 198.93 g/mol | [1][3][4] |

| CAS Number | 127-21-9 | [1][2][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Not explicitly found, but fluorination generally lowers the boiling point compared to non-fluorinated analogs.[5] For its non-fluorinated counterpart, 1,3-dichloroacetone, the boiling point is 172-173 °C.[6][7] | |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[8] | |

| Incompatibilities | Strong oxidizing agents, reducing agents, and strong bases.[6][8] | |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide, and other toxic fumes and gases upon thermal decomposition.[6][8] |

Synthesis of this compound

The most plausible and accessible laboratory synthesis of this compound involves the oxidation of the corresponding secondary alcohol, 1,3-dichloro-1,1,3,3-tetrafluoro-2-propanol. This precursor is commercially available, making this a practical starting point for researchers. The oxidation of a secondary alcohol to a ketone is a fundamental and well-established transformation in organic chemistry.[9][10][11][12][13]

Reaction Principle: Oxidation of a Secondary Alcohol

The conversion of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. This process is facilitated by an oxidizing agent. A common and effective oxidizing agent for this transformation is a mixture of potassium dichromate (K₂Cr₂O₇) and sulfuric acid (H₂SO₄).[10][11] In this reaction, the chromium(VI) in the dichromate ion is reduced to chromium(III), while the alcohol is oxidized to the ketone.[11][12]

The balanced chemical equation for this reaction is:

3 R₂CHOH + Cr₂O₇²⁻ + 8 H⁺ → 3 R₂C=O + 2 Cr³⁺ + 7 H₂O

where R represents the chlorodifluoromethyl group (CF₂Cl).

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Disclaimer: This is a proposed protocol based on established chemical principles for the oxidation of secondary alcohols. Researchers should perform a thorough risk assessment and consider small-scale trial reactions before proceeding.

Materials:

-

1,3-dichloro-1,1,3,3-tetrafluoro-2-propanol

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

Procedure:

-

Preparation of the Oxidizing Solution: In a beaker, carefully dissolve the required amount of potassium dichromate in distilled water. Slowly and with cooling (in an ice bath), add concentrated sulfuric acid to this solution. Caution: This mixing process is highly exothermic.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place the 1,3-dichloro-1,1,3,3-tetrafluoro-2-propanol.

-

Addition of Oxidant: Slowly add the prepared oxidizing solution from the dropping funnel to the stirred alcohol in the reaction flask. Maintain the reaction temperature between 20-30 °C using an ice bath to control any exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours. The color of the solution should change from orange (Cr₂O₇²⁻) to green (Cr³⁺), indicating the progress of the reaction.[11][12] Gentle heating under reflux may be necessary to drive the reaction to completion.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash successively with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting material, byproducts, and residual solvent. For most applications, a high degree of purity is required. Fractional distillation is a suitable method for purifying low-boiling liquids like this compound.[5][14]

Caption: Purification workflow for this compound.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the crude this compound and a few boiling chips into the distillation flask.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: As the liquid begins to boil, the vapor will rise through the fractionating column. Monitor the temperature at the head of the column. The temperature will plateau at the boiling point of the desired product. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound.

-

Completion: Once the desired fraction has been collected, stop the distillation. The material remaining in the distillation flask will consist of higher-boiling impurities.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR and ¹³C NMR are powerful tools for the structural elucidation of fluorinated organic compounds.[15][16][17] The ¹⁹F NMR spectrum will show characteristic signals for the fluorine atoms, and their coupling patterns can provide valuable structural information. The ¹³C NMR spectrum will confirm the presence of the carbonyl group and the two chlorodifluoromethyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band characteristic of a ketone carbonyl group (C=O stretch), typically in the region of 1700-1750 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Safety and Handling

This compound and the reagents used in its synthesis are hazardous materials and must be handled with appropriate safety precautions.[8][18][19][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][18][19]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[8][18]

-

Handling: Avoid contact with skin, eyes, and clothing.[8][20] In case of contact, flush the affected area with copious amounts of water.[8]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[8][19]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.

- Carl ROTH. (n.d.). Safety Data Sheet.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 127-21-9).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31376, this compound.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- Riddhi Pharma. (n.d.). 1,3 Dichloro Acetone.

- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10793, 1,3-Dichloroacetone.

- Global Substance Registration System. (n.d.). This compound.

- ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts.

- Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols.

- Doc Brown's Chemistry. (n.d.). Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes.

- Royal Society of Chemistry. (2013).

- Semantic Scholar. (n.d.). Synthesis of 1,3-Dichloroacetone.

- Sloop, J. C., et al. (n.d.).

- Google Patents. (n.d.). WO2005097722A1 - Process for preparing 1,3-dichloroacetone.

- Clark, J. (n.d.). Oxidation of alcohols. Chemguide.

- The Organic Chemistry Tutor. (2018, March 1). Oxidation of Alcohols: Primary, Secondary and Tertiary [Video]. YouTube.

- Thieme. (n.d.). 13C NMR Spectroscopy.

- BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones.

- Chambers, R. D., Fox, M. A., & Sandford, G. (2005). Elemental fluorine. Part 18. Selective direct fluorination of 1,3-ketoesters and 1,3-diketones using gas/liquid microreactor technology. Lab on a Chip, 5(10), 1132–1139.

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- Google Patents. (n.d.). US2826537A - Method for purification of ketones.

- NurdRage. (2012, January 8).

- WIPO Patentscope. (n.d.). 114213211 Preparation method of 1, 3-dichloro-1, 1-difluoropropane.

Sources

- 1. This compound | C3Cl2F4O | CID 31376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound (CAS 127-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. How To [chem.rochester.edu]

- 6. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]

- 7. 1,3-Dichloroacetone | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 10. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. youtube.com [youtube.com]

- 13. byjus.com [byjus.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. azom.com [azom.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of 1,3-Dichlorotetrafluoroacetone: A Technical Guide

Introduction

1,3-Dichlorotetrafluoroacetone (DCTFA), with the chemical formula C₃Cl₂F₄O, is a halogenated ketone of significant interest in synthetic chemistry.[1] Its structure, featuring a central carbonyl group flanked by two chlorodifluoromethyl (-CF₂Cl) moieties, imparts unique reactivity and physical properties. Understanding the precise molecular structure and electronic environment is paramount for its application in the development of novel pharmaceuticals and advanced materials. This guide provides an in-depth analysis of the key spectroscopic data for DCTFA—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C)—offering not just the data, but the scientific rationale behind the spectral features and the experimental methodologies used to acquire them.

Due to its chemical nature as a halogenated organic compound, appropriate safety measures must be observed during handling. DCTFA is classified as toxic if swallowed and is a skin and eye irritant.[2] All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Molecular Structure and Symmetry

The symmetrical nature of this compound is a critical factor that governs its spectroscopic signature. The molecule possesses a C₂ axis of symmetry through the carbonyl group, rendering the two -CF₂Cl groups chemically and magnetically equivalent. This equivalence simplifies the NMR spectra, as will be discussed in later sections.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern upon ionization, offering valuable clues to its structure. For DCTFA, electron ionization (EI) is the most common method, which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragment ions.

Data Interpretation

The mass spectrum of DCTFA is characterized by the absence or very low abundance of the molecular ion peak (m/z 198 for ¹²C₃³⁵Cl₂¹⁹F₄¹⁶O) due to its instability under EI conditions. The primary fragmentation pathway is α-cleavage, a common process for ketones, where the bond between the carbonyl carbon and an α-carbon is broken.[1] This cleavage is highly favored in DCTFA due to the stability of the resulting chlorodifluoromethyl cation.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, which is a key diagnostic tool in interpreting the spectrum.

Caption: Primary fragmentation pathway of DCTFA via α-cleavage.

Quantitative Data Summary

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment | Interpretation |

| 198 | 200, 202 | [C₃Cl₂F₄O]⁺˙ | Molecular Ion (M⁺˙). Typically very low abundance or absent. |

| 85 | 87 | [CF₂Cl]⁺ | Base Peak . Formed by α-cleavage. The m/z 87 peak (with ³⁷Cl) will be ~1/3 the intensity of the m/z 85 peak. |

| 113 | 115 | [C₂ClF₂O]⁺ | Formed by α-cleavage with loss of a •CF₂Cl radical. |

| 69 | - | [CF₃]⁺ | Possible rearrangement and loss of Cl. |

| 50 | - | [CF₂]⁺ | Further fragmentation. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and an electron ionization (EI) source.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 2 minutes.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 250.

-

Acquisition Mode: Full Scan.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to DCTFA. Extract the mass spectrum from this peak and identify the molecular ion (if present) and major fragment ions. Compare the observed isotopic patterns with theoretical patterns for chlorine-containing species.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For DCTFA, the key diagnostic absorptions are the carbonyl (C=O) stretch and the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) stretches.

Data Interpretation

The IR spectrum of DCTFA is dominated by a very strong absorption band corresponding to the C=O stretching vibration. The position of this band is shifted to a higher wavenumber (>1750 cm⁻¹) compared to simple alkyl ketones (typically 1715 cm⁻¹). This shift is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine and chlorine atoms on the α-carbons. These electronegative atoms pull electron density away from the carbonyl carbon, strengthening and shortening the C=O bond, which in turn increases the energy (and thus wavenumber) required for the stretching vibration. The C-F and C-Cl bonds give rise to strong absorption bands in the fingerprint region of the spectrum.

Quantitative Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1780 - 1800 | Very Strong | C=O Stretch (Ketone) |

| ~1100 - 1250 | Strong, Broad | C-F Stretch |

| ~700 - 850 | Strong | C-Cl Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: As DCTFA is a liquid at room temperature, no sample preparation is required.[2]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).

-

Sample Analysis:

-

Place a single drop of this compound directly onto the ATR crystal.

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: 4000 - 650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[3]

Data Interpretation

Given the molecular symmetry of DCTFA, the four fluorine atoms are chemically and magnetically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance (a singlet). The chemical shift of this singlet is influenced by the adjacent chlorine atom and the carbonyl group. Based on typical chemical shift ranges for related structures, the resonance for the -CF₂Cl group is expected to appear significantly downfield from CFCl₃.[4]

Quantitative Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -F ₂- | -60 to -70 | Singlet (s) |

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm). The predicted range is based on typical values for fluorinated ketones.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Prepare a solution of ~20-30 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as CFCl₃, if not using an internal lock signal for referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

-

Acquisition Parameters:

-

Observe Nucleus: ¹⁹F.

-

Decoupling: Proton-decoupled mode is standard, though not strictly necessary for this molecule which lacks protons.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg) is sufficient.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): 8 to 16 scans are typically adequate due to the high sensitivity of ¹⁹F.

-

-

Data Processing: Perform a Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decay (FID). Reference the spectrum to the internal standard (CFCl₃ at 0 ppm) or an external reference.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides direct information about the carbon skeleton of a molecule. In DCTFA, there are two distinct carbon environments: the carbonyl carbon and the two equivalent -CF₂Cl carbons.

Data Interpretation

-

Carbonyl Carbon (C=O): This carbon is highly deshielded due to the electronegativity of the oxygen atom and will appear at a characteristic downfield chemical shift, typically in the range of 180-200 ppm for ketones. The presence of adjacent electronegative halogens further deshields this carbon.

-

Chlorodifluoromethyl Carbons (-CF₂Cl): These two carbons are equivalent due to symmetry and will give rise to a single resonance. This resonance will be split into a triplet due to one-bond coupling (¹J_CF) with the two attached fluorine atoms (spin I = ½). The multiplicity follows the n+1 rule, where n=2, resulting in a triplet. The ¹J_CF coupling constant is typically large, in the range of 250-350 Hz.

Caption: One-bond C-F coupling (¹J_CF) splits the -CF₂Cl carbon signal into a triplet.

Quantitative Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C =O | ~185 - 195 | Singlet (s) or unresolved multiplet |

| -C F₂Cl | ~115 - 125 | Triplet (t) |

Note: Chemical shifts are referenced to TMS (δ = 0 ppm). The carbonyl carbon may show further small long-range couplings, but often appears as a singlet.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated solution than for ¹⁹F NMR, typically 50-100 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The higher concentration is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or dual-tuned probe.

-

Acquisition Parameters:

-

Observe Nucleus: ¹³C.

-

Decoupling: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to remove any potential proton couplings and benefit from the Nuclear Overhauser Effect (NOE), although there are no protons in this molecule.

-

Spectral Width: A wide spectral width (e.g., 250 ppm) is required to encompass both the carbonyl and fluorinated carbon signals.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): A larger number of scans (e.g., 256 to 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Perform a Fourier transform with exponential line broadening (e.g., 1-2 Hz), followed by phase and baseline correction. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS (0 ppm).

References

- National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook.

- Phillips, A. M., & Pritchard, G. O. (1972). Photochemistry of 1,3-Dichloro-tetrafluoroacetone. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 323-331. [Link]

- Phillips, A. M., & Pritchard, G. O. (1972). Photochemistry of 1,3-dichloro-tetrafluoroacetone. Part 3.—Quenching of the excited states. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 68, 1269-1276. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31376, this compound.

- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.

- UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

Sources

An In-Depth Technical Guide to 1,3-Dichlorotetrafluoroacetone for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Dichlorotetrafluoroacetone, a halogenated ketone of significant interest in synthetic and medicinal chemistry. This document will delve into its fundamental properties, synthesis, reactivity, and safe handling protocols, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Core Identification: CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 127-21-9 to this compound.[1] This unique identifier is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.

This compound is also known by several synonyms, which are frequently encountered in literature and chemical catalogs. A comprehensive list of these synonyms is provided in Table 1 for ease of reference.

Table 1: Synonyms of this compound

| Synonym | Source |

| sym-Dichlorotetrafluoroacetone | [1][2] |

| Bis(chlorodifluoromethyl) ketone | [1][2] |

| DCTFA | [1][2] |

| 1,3-Dichloro-1,1,3,3-tetrafluoro-2-propanone | [1][3] |

| 1,1,3,3-Tetrafluoro-1,3-dichloroacetone | [1][2] |

| (CF2Cl)2CO | [1][2] |

| Dichlorotetrafluoroacetone | [1][3] |

| Stauffer N-3,412 | [1][2] |

| 4FK | [1] |

| Acetone, 1,3-dichloro-1,1,3,3-tetrafluoro- | [1] |

| NSC 62662 | [1][2] |

Physicochemical and Spectroscopic Profile

This compound is a colorless liquid under standard conditions.[3] Its key physicochemical properties are summarized in Table 2. Understanding these properties is essential for designing experiments, particularly for reaction setup and purification procedures.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃Cl₂F₄O | [1][4] |

| Molecular Weight | 198.93 g/mol | [1][4] |

| Physical Description | Colorless liquid | [3] |

| IUPAC Name | 1,3-dichloro-1,1,3,3-tetrafluoropropan-2-one | [3] |

| SMILES | C(=O)(C(F)(F)Cl)C(F)(F)Cl | [3] |

| InChIKey | QRKKTXWUDLJYCV-UHFFFAOYSA-N | [3] |

Spectroscopic data is vital for the characterization and purity assessment of this compound. While detailed spectra are best consulted directly from spectral databases, a summary of available data is presented in Table 3.

Table 3: Spectroscopic Data for this compound

| Technique | Data Availability and Key Features | Source(s) |

| Mass Spectrometry (MS) | GC-MS data is available, providing fragmentation patterns for structural elucidation. | [3] |

| Infrared (IR) Spectroscopy | IR spectra (FTIR) are available, showing characteristic carbonyl and C-F/C-Cl stretching frequencies. | [3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR data has been reported. | [3] |

| Raman Spectroscopy | Raman spectral data is available. | [3] |

Synthesis and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the two α-carbons bearing chlorine and fluorine atoms. The presence of four electron-withdrawing fluorine atoms significantly enhances the electrophilicity of the carbonyl group, making it susceptible to nucleophilic attack. The chlorine atoms, being good leaving groups, facilitate nucleophilic substitution reactions.

One of the key areas of reactivity for this class of compounds is in the synthesis of fluorinated heterocycles, which are of immense interest in drug discovery due to the often-favorable effects of fluorine on metabolic stability, lipophilicity, and binding affinity. Polyfluorinated ketones and diketones are valuable precursors for a variety of heterocyclic systems.

Applications in Drug Development and Organic Synthesis

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. This compound, as a bifunctional electrophile containing a fluorinated backbone, represents a potentially valuable building block for the synthesis of novel fluorinated compounds for pharmaceutical applications.

While specific examples of the use of this compound in the synthesis of commercial drugs are not prominent in the literature, its non-fluorinated analog, 1,3-dichloroacetone, has been utilized in various synthetic applications relevant to drug development. For instance, it is a key reagent in the synthesis of bicyclic peptides, where it acts as a linker between two cysteine residues.[6] It is also used as a precursor in the synthesis of various heterocyclic compounds and as a substrate in cross-aldol reactions.[7] These applications of the non-fluorinated analog suggest potential avenues of exploration for this compound in the construction of complex, fluorinated molecules.

The photochemical behavior of this compound has also been studied. Irradiation with UV light can lead to its decomposition, a property that could be exploited in photochemistry-driven synthetic methodologies.[8]

Figure 1: A conceptual workflow illustrating the potential use of this compound in the synthesis of fluorinated heterocycles for drug discovery.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions. The following information is a summary of the key safety measures and should be supplemented by a thorough review of the material safety data sheet (MSDS) before handling.

Hazard Identification

-

Acute Toxicity: Toxic if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Recommended Handling Procedures

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered a hazardous waste.

Figure 2: A diagram outlining the essential safety protocols for handling this compound in a laboratory setting.

Conclusion

This compound is a fluorinated ketone with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of a reactive carbonyl group and two electrophilic carbon centers bearing both chlorine and fluorine atoms makes it an attractive substrate for constructing complex fluorinated molecules. While detailed synthetic applications in drug development are still emerging, the reactivity patterns of analogous compounds suggest a promising future for this reagent. Researchers and drug development professionals are encouraged to explore the utility of this compound in their synthetic endeavors, always adhering to strict safety protocols due to its hazardous nature.

References

- National Institute of Standards and Technology (NIST). This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

- Phillips, D.; Shaw, G. Photochemistry of 1,3-Dichloro-tetrafluoroacetone. J. Chem. Soc., Faraday Trans. 11972, 68, 1089-1096. [Link]

- Cheméo. Chemical Properties of this compound (CAS 127-21-9). [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. 1,3-Dichloroacetone: A Versatile Chemical Intermediate for Pharmaceutical and Organic Synthesis. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 31376, this compound. [Link]

- Harris, J. L.; et al. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega2020, 5 (4), 1840–1850. [Link]

- Global Substance Registration System. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Feasibility of 1,3-Dichloroacetone Manufacturing: A Supplier's Perspective. [Link]

- Mlostoń, G.; Shermolovich, Y.; Heimgartner, H. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.

- Sloop, J. C. Synthesis of Fluorinated Heterocycles. Journal of Fluorine Chemistry2003, 120 (2), 145-155. [Link]

- ResearchG

- SciELO. Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. [Link]

- Beyond Synthesis: Exploring Additional Applic

- ResearchGate. Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. [Link]

- Rappe, C.; Gustafsson, R. The Acid-catalyzed Reaction between Chloroacetone or 1,3-Dichloroacetone and Hydrogen Sulfide. Acta Chem. Scand.1967, 21, 705-714. [Link]

- Semantic Scholar. Synthesis of 1,3-Dichloroacetone. [Link]

Sources

- 1. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions [mdpi.com]

- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2005097722A1 - Process for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photochemistry of 1,3-dichloro-tetrafluoroacetone. Part 1.—The singlet state - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Thermochemical Properties of 1,3-Dichlorotetrafluoroacetone

Abstract

1,3-Dichlorotetrafluoroacetone (C₃Cl₂F₄O, CAS No. 127-21-9) is a halogenated ketone of significant interest due to its unique chemical structure, incorporating both chlorine and fluorine atoms.[1] Its thermochemical properties—such as enthalpy of formation, heat capacity, and entropy—are fundamental parameters that govern its stability, reactivity, and potential applications in fields ranging from synthetic chemistry to materials science and drug development. A thorough understanding of these properties is critical for process design, safety assessments, and computational modeling.[2]

This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of this compound. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document focuses on the requisite methodologies for its determination. We present detailed experimental protocols for calorimetric and spectroscopic analysis, alongside a robust workflow for computational prediction. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermochemical landscape of complex halogenated molecules.

Introduction to this compound

This compound, also known as sym-Dichlorotetrafluoroacetone or Bis(chlorodifluoromethyl) ketone, is a colorless liquid at ambient conditions.[1] Its molecular structure features a central carbonyl group flanked by two chlorodifluoromethyl groups.

Key Identifiers:

-

Molecular Formula: C₃Cl₂F₄O[3]

-

Molecular Weight: 198.93 g/mol [3]

-

CAS Registry Number: 127-21-9[4]

-

IUPAC Name: 1,3-dichloro-1,1,3,3-tetrafluoropropan-2-one[1]

-

SMILES: C(=O)(C(F)(F)Cl)C(F)(F)Cl[1]

-

InChI Key: QRKKTXWUDLJYCV-UHFFFAOYSA-N[4]

The high degree of halogenation imparts unique physical and chemical characteristics to the molecule. Thermochemical data are essential for predicting the energy changes in reactions involving this compound, assessing its thermal stability, and designing safe handling and storage procedures.[5] For instance, the standard enthalpy of formation is a cornerstone for calculating reaction enthalpies and assessing the energetic feasibility of synthetic routes.

Core Thermochemical Parameters: A Methodological Overview

While specific, experimentally verified values for this compound are not readily found in public databases like the NIST Chemistry WebBook, understanding the core parameters is the first step toward their determination.[4][6]

-

Standard Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a direct measure of the substance's energetic stability. A large negative value indicates high stability.

-

Molar Heat Capacity (Cp): This parameter quantifies the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius (or one Kelvin). It is crucial for heat transfer calculations and for understanding how a substance stores thermal energy.

-

Standard Molar Entropy (S°): Entropy is a measure of the molecular disorder or randomness of a system. The standard molar entropy is the entropy content of one mole of a substance under standard state conditions. It is vital for predicting the spontaneity of chemical reactions via the Gibbs free energy equation.

The following sections will detail the experimental and computational pathways to determine these critical values.

Experimental Determination of Thermochemical Properties

Precise experimental measurement remains the gold standard for thermochemical data. The primary techniques involve calorimetry for enthalpy and heat capacity, and spectroscopy coupled with statistical mechanics for entropy.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound containing halogens is typically determined using a specialized bomb calorimeter designed to handle corrosive products.

Experimental Protocol: Rotating-Bomb Calorimetry

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is encapsulated in a combustible container (e.g., a polyester bag).

-

Bomb Setup: The sample is placed in a platinum crucible inside a specialized, corrosion-resistant bomb (e.g., made of a tantalum alloy). A small amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to ensure the quantitative reduction of chlorine to chloride ions (Cl⁻) and fluorine to fluoride ions (F⁻) in the final aqueous solution.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is meticulously recorded at short intervals before, during, and after combustion until a stable final temperature is reached. The bomb is rotated during this period to ensure complete reaction and dissolution of the acid products.

-

Post-Combustion Analysis: The bomb is depressurized, and the internal solution is analyzed (e.g., by ion chromatography) to confirm the complete conversion of chlorine and fluorine and to check for any side products.

-

Calculation: The heat of combustion is calculated from the observed temperature change and the pre-determined energy equivalent of the calorimeter system. Corrections are applied for the heat of formation of the aqueous HCl and HF, the reducing solution, and other standard state adjustments to derive the standard enthalpy of formation (ΔfH°).

Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.

Heat Capacity and Entropy Determination

Heat capacity can be measured directly using Differential Scanning Calorimetry (DSC). The resulting heat capacity data, combined with vibrational frequencies from spectroscopy, allows for the calculation of entropy.

Experimental Protocol: DSC and Spectroscopic Analysis

-

Heat Capacity (DSC):

-

A small, precisely weighed sample of this compound is hermetically sealed in an aluminum DSC pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program (e.g., heating from -50 °C to 100 °C at a rate of 10 °C/min).

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

The experiment is repeated with a known standard (e.g., sapphire) to calibrate the instrument.

-

The heat capacity (Cp) of the sample as a function of temperature is calculated from these three measurements (sample, reference, and standard).

-

-

Vibrational Frequencies (Spectroscopy):

-

Infrared (IR) and Raman Spectroscopy: Obtain high-resolution IR and Raman spectra of the compound in the gas phase.[1]

-

Vibrational Assignment: Analyze the spectra to identify and assign all fundamental vibrational frequencies of the molecule. This complex task is often aided by computational chemistry.

-

-

Entropy Calculation (Statistical Mechanics):

-

The standard molar entropy (S°) is calculated by summing the translational, rotational, vibrational, and electronic contributions.

-

Translational and rotational entropies are calculated using the Sackur-Tetrode equation, which requires the molecular weight and moments of inertia (derived from the molecule's geometry).

-

Vibrational entropy is calculated using the assigned vibrational frequencies from the IR and Raman spectra.

-

The electronic contribution is typically negligible for closed-shell molecules at standard temperatures.

-

Caption: Workflow for Determining Heat Capacity and Standard Molar Entropy.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations provide reliable estimates of thermochemical properties. Methods like Density Functional Theory (DFT) or more accurate composite methods (e.g., G4, CBS-QB3) are invaluable tools.[7]

Computational Protocol: Ab Initio Thermochemistry

-

Structure Optimization: The 3D molecular structure of this compound is optimized to find its lowest energy conformation. A common and reliable method is DFT using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. This confirms the optimized structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculation: To achieve higher accuracy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated method and a larger basis set (e.g., Coupled Cluster theory, CCSD(T)/aug-cc-pVTZ).

-

Enthalpy of Formation Calculation:

-

The enthalpy of formation is typically calculated using an isodesmic reaction scheme.

-

This involves constructing a balanced hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.

-

The energies of all species in the isodesmic reaction are calculated at the same high level of theory.

-

The reaction enthalpy is computed, and by using known experimental ΔfH° values for the other species in the reaction, the unknown ΔfH° of this compound can be accurately determined.

-

-

Heat Capacity and Entropy Calculation: The vibrational frequencies calculated in Step 2 are used directly in standard statistical mechanics formulas to compute the ideal gas heat capacity (Cp) and the standard molar entropy (S°).

Caption: Workflow for Computational Prediction of Thermochemical Properties.

Safety and Handling

Proper handling of this compound is paramount. According to safety data sheets, the compound is toxic if swallowed, in contact with skin, and fatal if inhaled.[8] It causes severe skin burns and eye damage.[8]

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5] Respiratory protection is required when vapors or aerosols may be generated.[8]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion and Future Directions

The thermochemical properties of this compound are critical for its scientific and industrial application but are not well-documented in public literature. This guide provides the necessary methodological framework for researchers to bridge this knowledge gap. The detailed protocols for experimental calorimetry and spectroscopy, coupled with robust computational workflows, offer a dual-pronged approach to accurately determine the enthalpy of formation, heat capacity, and entropy of this compound.

Future work should focus on executing these experimental measurements to provide benchmark data for the scientific community. Validated experimental results will not only be valuable in their own right but will also serve to calibrate and validate computational models, leading to more accurate predictive power for the ever-expanding class of complex halogenated molecules.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 127-21-9).

- Global Substance Registration System. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31376, this compound.

- Skinner, H. A. (Ed.). (1962). Experimental Thermochemistry, Volume 2. Interscience Publishers.

- Vedantu. (n.d.). CBSE Class 12 Chemistry Syllabus 2025-26.

- National Institute of Standards and Technology. (n.d.). Phase change data for this compound. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10793, 1,3-Dichloroacetone.

- Sinditskii, V. P., Kolesov, V. I., et al. (2018). Thermochemistry of Cyclic Acetone Peroxides.

- Chiacchio, U., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]

Sources

- 1. This compound | C3Cl2F4O | CID 31376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. toc.library.ethz.ch [toc.library.ethz.ch]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 127-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Welcome to the NIST WebBook [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 1,3-Dichlorotetrafluoroacetone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-dichlorotetrafluoroacetone (DCTFA), a halogenated ketone of significant interest in various research and development sectors. In the absence of extensive published solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principles of intermolecular forces. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine both qualitative and quantitative solubility in common organic solvents, ensuring a self-validating system for data generation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of DCTFA's behavior in solution.

Introduction to this compound (DCTFA)

This compound (CAS No. 127-21-9) is a halogenated ketone with the molecular formula C₃Cl₂F₄O[1]. Its structure, characterized by a central carbonyl group flanked by two chlorodifluoromethyl groups, imparts unique chemical and physical properties. Understanding its solubility is critical for a wide range of applications, including its use as a reagent, solvent, or building block in organic synthesis. The high degree of halogenation significantly influences its intermolecular interactions and, consequently, its miscibility and solubility in various media.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₃Cl₂F₄O | [1] |

| Molecular Weight | 198.93 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 44 °C | Cheméo |

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic manifestation of the underlying intermolecular forces at the molecular level. The interplay of these forces between DCTFA and solvent molecules dictates its solubility profile.

Intermolecular Forces of this compound

The DCTFA molecule possesses several key features that determine its interaction with its environment:

-

Dipole-Dipole Interactions: The carbonyl group (C=O) introduces a significant dipole moment due to the difference in electronegativity between carbon and oxygen. This allows for dipole-dipole interactions with polar solvent molecules[2].

-

London Dispersion Forces: As a relatively large molecule with numerous electrons, DCTFA exhibits significant London dispersion forces. These are the primary forces of attraction in nonpolar solvents[2].

-

Limited Hydrogen Bonding: DCTFA can act as a hydrogen bond acceptor at the carbonyl oxygen. However, it lacks hydrogen bond donor capabilities, which will limit its solubility in protic solvents where hydrogen bonding is the dominant intermolecular force.

-

Fluorine and Chlorine Substitution: The high degree of fluorination and chlorination creates a molecule that is both hydrophobic and lipophobic[3][4]. The highly electronegative fluorine atoms create strong C-F bonds, leading to low polarizability and weak van der Waals interactions with hydrocarbon-based organic solvents[3].

Predicted Solubility in Common Organic Solvents

Based on the analysis of its intermolecular forces, we can predict the solubility of DCTFA in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate. While the dipole-dipole interactions and the potential for hydrogen bond acceptance can promote dissolution, the lack of hydrogen bond donation by DCTFA and the lipophobic nature of the fluorinated groups will be limiting factors.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran, Ethyl Acetate): Good solubility is anticipated in these solvents. The strong dipole-dipole interactions between the carbonyl group of DCTFA and the polar groups of these solvents will be the primary driving force for dissolution, without the complicating factor of a strong hydrogen-bonding network in the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be limited. While London dispersion forces are present, the significant dipole moment of DCTFA may not be effectively stabilized by the nonpolar solvent molecules. The principle of "like dissolves like" suggests that the polarity mismatch will hinder miscibility.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): High solubility or complete miscibility is expected. The similar nature of the intermolecular forces (dipole-dipole and dispersion forces) between DCTFA and these solvents should lead to favorable mixing.

Experimental Determination of Solubility

To provide a self-validating framework, the following experimental protocols are presented for determining the solubility of DCTFA. These methods are standard in organic chemistry laboratories and can be adapted to specific research needs[5][6][7].

Qualitative Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial screening of solvents.

Protocol:

-

Add approximately 0.1 mL of this compound to a clean, dry test tube.

-

Add the test solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking the test tube.

-

Continue adding the solvent up to a total volume of 3 mL.

-

Observe the mixture for the formation of a single, clear phase (soluble), the presence of two distinct layers (immiscible), or undissolved droplets (insoluble).

-

Record the results as soluble, partially soluble, or insoluble.

Diagram of Qualitative Solubility Workflow:

Caption: Workflow for the qualitative determination of solubility.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound[8].

Protocol:

-

Prepare a series of vials with a known volume of the desired organic solvent.

-

Add an excess amount of this compound to each vial to create a saturated solution with visible undissolved DCTFA.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved DCTFA to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended microdroplets.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of DCTFA in the diluted sample using an appropriate analytical technique, such as Gas Chromatography (GC) with a suitable detector (e.g., FID or MS) or High-Performance Liquid Chromatography (HPLC) if a suitable chromophore is present or derivatization is performed.

-

Calculate the original solubility in the solvent in units such as g/100 mL or mol/L.

Diagram of Quantitative Solubility Workflow:

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Safety Considerations

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Solubility test/ Organic lab. (2021, April 29). YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE.

- The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. (2025, March 20). ACS Publications.

- 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate.

- Why do biphasic systems of fluorous and organic solvents form?. (2012, May 23). Chemistry Stack Exchange.

- Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?. (2021, March 20). Chemistry Stack Exchange.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Solubility of KF in four organic solvents and thermodynamic dissolution functions. (2025, August 5). ResearchGate.

- Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004, August 31). PubMed.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications.

- <1236> Solubility Measurements. (2016, September 30). USP-NF.

- This compound. (n.d.). NIST WebBook.

- Chemical Properties of this compound (CAS 127-21-9). (n.d.). Cheméo.

- 12.1: Intermolecular Forces. (2020, August 15). Chemistry LibreTexts.

- This compound. (n.d.). PubChem.

Sources